molecular formula C36H51BF2N2O B8069969 23-(Dipyrrometheneboron difluoride)-24-norcholesterol

23-(Dipyrrometheneboron difluoride)-24-norcholesterol

Cat. No.: B8069969
M. Wt: 576.6 g/mol
InChI Key: CFFWELDLDWZNRO-ZVEUZXBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

23-(Dipyrrometheneboron difluoride)-24-norcholesterol is a compound where cholesterol is tagged with a fluorescent boron-dipyrromethene (BODIPY) group. This tagging allows for the visualization and monitoring of cholesterol within biological systems. The compound is particularly useful in studying cholesterol uptake, distribution, and efflux in cells due to its fluorescent properties, which enable researchers to track its movement and localization using fluorescence microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol typically involves the conjugation of cholesterol with a BODIPY fluorophore. One common method is the esterification of cholesterol with a BODIPY carboxylic acid derivative. This reaction often requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using automated systems to ensure consistency and purity. The process would likely include steps for purification, such as column chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 23-(Dipyrrometheneboron difluoride)-24-norcholesterol primarily undergoes reactions typical of both its cholesterol and BODIPY components. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

23-(Dipyrrometheneboron difluoride)-24-norcholesterol has a wide range of applications in scientific research:

Mechanism of Action

23-(Dipyrrometheneboron difluoride)-24-norcholesterol exerts its effects by integrating into cellular membranes, mimicking the behavior of natural cholesterol. The BODIPY tag allows for the fluorescent tracking of the compound, providing insights into cholesterol transport and localization. The compound interacts with cholesterol-binding proteins and pathways involved in cholesterol homeostasis, such as the ATP-binding cassette transporter A1 (ABCA1) pathway .

Comparison with Similar Compounds

    Nile Red-Cholesterol: Another fluorescent cholesterol analog used for lipid staining.

    Dehydroergosterol: A naturally fluorescent sterol used in similar applications.

Uniqueness: 23-(Dipyrrometheneboron difluoride)-24-norcholesterol is unique due to its strong fluorescence and photostability, making it a superior probe for long-term imaging studies. Unlike Nile Red-cholesterol, which has limitations in spectral properties, this compound provides clearer and more distinct visualization of cholesterol in biological systems .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21-,27+,28+,30-,31+,32+,35+,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFWELDLDWZNRO-ZVEUZXBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CC[C@@H](C)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51BF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
23-(Dipyrrometheneboron difluoride)-24-norcholesterol
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23-(Dipyrrometheneboron difluoride)-24-norcholesterol
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23-(Dipyrrometheneboron difluoride)-24-norcholesterol
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23-(Dipyrrometheneboron difluoride)-24-norcholesterol
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23-(Dipyrrometheneboron difluoride)-24-norcholesterol
Reactant of Route 6
23-(Dipyrrometheneboron difluoride)-24-norcholesterol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.